3-((4-Bromophenoxy)methyl)azetidine hydrochloride
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Overview
Description
3-((4-Bromophenoxy)methyl)azetidine hydrochloride is a chemical compound with the molecular formula C10H13BrClNO It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Bromophenoxy)methyl)azetidine hydrochloride typically involves the reaction of 4-bromophenol with azetidine in the presence of a suitable base and solvent. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the hydrochloride salt of the compound. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically carried out in batch reactors with precise control over reaction parameters to ensure consistency and quality. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-((4-Bromophenoxy)methyl)azetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
3-((4-Bromophenoxy)methyl)azetidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-((4-Bromophenoxy)methyl)azetidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3-((4-Chlorophenoxy)methyl)azetidine hydrochloride
- 3-((4-Fluorophenoxy)methyl)azetidine hydrochloride
- 3-((4-Methylphenoxy)methyl)azetidine hydrochloride
Uniqueness
3-((4-Bromophenoxy)methyl)azetidine hydrochloride is unique due to the presence of the bromine atom, which imparts specific chemical properties and reactivity. This makes it distinct from its analogs, such as the chloro, fluoro, and methyl derivatives, which have different reactivity profiles and applications.
Properties
Molecular Formula |
C10H13BrClNO |
---|---|
Molecular Weight |
278.57 g/mol |
IUPAC Name |
3-[(4-bromophenoxy)methyl]azetidine;hydrochloride |
InChI |
InChI=1S/C10H12BrNO.ClH/c11-9-1-3-10(4-2-9)13-7-8-5-12-6-8;/h1-4,8,12H,5-7H2;1H |
InChI Key |
BKMZKFBHXQTJJW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)COC2=CC=C(C=C2)Br.Cl |
Origin of Product |
United States |
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